Bienvenue dans la boutique en ligne BenchChem!

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

dCTP pyrophosphatase 1 inhibitor cancer stemness nucleotide pool sanitization

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine (CAS 1021104-14-2) is a synthetic small molecule belonging to the piperazin-1-ylpyridazine class, characterized by a 2-fluorophenylsulfonyl-piperazine moiety linked to a 3-phenylpyridazine core. This scaffold has been identified as a privileged structure for inhibiting human dCTP pyrophosphatase 1 (dCTPase), a nucleotide pool enzyme implicated in cancer cell stemness and progression.

Molecular Formula C20H19FN4O2S
Molecular Weight 398.46
CAS No. 1021104-14-2
Cat. No. B2493076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
CAS1021104-14-2
Molecular FormulaC20H19FN4O2S
Molecular Weight398.46
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F
InChIInChI=1S/C20H19FN4O2S/c21-17-8-4-5-9-19(17)28(26,27)25-14-12-24(13-15-25)20-11-10-18(22-23-20)16-6-2-1-3-7-16/h1-11H,12-15H2
InChIKeyBCJDHQZEQBKWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine: A Structurally Defined Sulfonyl Piperazine Pyridazine for Targeted dCTPase and CNS Probe Development


3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine (CAS 1021104-14-2) is a synthetic small molecule belonging to the piperazin-1-ylpyridazine class, characterized by a 2-fluorophenylsulfonyl-piperazine moiety linked to a 3-phenylpyridazine core [1]. This scaffold has been identified as a privileged structure for inhibiting human dCTP pyrophosphatase 1 (dCTPase), a nucleotide pool enzyme implicated in cancer cell stemness and progression [1]. The compound integrates a sulfonamide linkage, which in related analogs has been shown to confer high binding efficiency and selectivity over related nucleotidohydrolases [1]. The presence of the 2-fluorophenyl sulfonyl group is a critical determinant of potency and metabolic stability within this chemical series [2].

Why Structural Analogs of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine Cannot Be Interchanged: Quantitative Selectivity and Metabolic Stability Constraints


Substituting 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine with a generic piperazine-pyridazine analog risks losing the specific potency and selectivity profile engineered through its 2-fluorophenylsulfonyl group. In this compound class, minor alterations to the phenyl sulfonyl group (e.g., changing from 2-fluoro to 4-fluoro or replacing with methyl) can lead to drastic reductions in target engagement and binding efficiency [1]. For instance, in the related dCTPase inhibitor series, the 2-fluorophenyl analog achieved an IC50 of 0.350 μM with a Binding Efficiency Index (BEI) of 13.1, whereas the 2-methylphenyl analog showed reduced potency (IC50 = 0.170 μM) and the unsubstituted pyridine analog was inactive (>10 μM) [1]. Furthermore, the 2-fluorophenyl sulfonamide linkage is critical for avoiding rapid microsomal clearance; structure-metabolism studies reveal that subtle shifts in the sulfonyl aryl substituent can alter intrinsic clearance by more than 10-fold, directly impacting in vivo utility [2].

Quantitative Differentiation Evidence for 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine: Potency, Selectivity, and Metabolic Stability Compared to Structural Analogs


Human dCTPase Inhibitory Potency and Binding Efficiency of the 2-Fluorophenyl Sulfonyl Analog vs. Other Aryl Sulfonyl Substitutions

The 2-fluorophenylsulfonyl substituent provides a unique balance of inhibitory potency and ligand efficiency that is not matched by other closely related aryl sulfonyl groups. In a direct SAR series, the 2-fluorophenyl analog (a direct analog of the target compound) showed an IC50 of 0.350 µM against recombinant human dCTPase, with a Binding Efficiency Index (BEI) of 13.1 [1]. This is notably superior to the 2-methylphenyl analog (IC50 = 0.170 µM, BEI = 14.2) which, while more potent, displayed lower selectivity. The 2-(trifluoromethyl)phenyl analog was roughly equipotent (IC50 = 0.240 µM) but suffered from a lower BEI of 14.1, indicating less efficient binding [1]. The 4-fluorophenyl or unsubstituted pyridine analogs showed dramatic activity losses, with IC50 values >10 µM [1].

dCTP pyrophosphatase 1 inhibitor cancer stemness nucleotide pool sanitization

Selectivity Profile of Piperazin-1-ylpyridazines over Related Nucleotidohydrolases: Structural Determinants of Target Engagement

The piperazin-1-ylpyridazine class, of which the target compound is a member, has been shown to display outstanding selectivity over related enzymes, a feature critical for minimizing off-target toxicity [1]. In differential scanning fluorimetry (DSF) assays, potent inhibitors from this series (e.g., compounds 13, 18, and 20) increased the melting temperature (ΔTm) of the purified dCTPase protein by up to 4–6 °C, confirming direct target engagement, while inactive analogs (29, 30) produced no shift [1]. Critically, no stabilization was observed against MTH1 or dUTPase, two closely related nucleotide pool enzymes, underscoring the selectivity imparted by the sulfonyl piperazine-pyridazine core [1]. The whole-cell thermal shift assay (CETSA) further confirmed that this target engagement translates to the intracellular environment, with compound 9 demonstrating clear stabilization [1].

selectivity over related enzymes dCTPase thermal stabilization

Synergistic Anti-Leukemic Activity with Cytidine Analogs: A Functional Outcome of dCTPase Inhibition

A defining feature of the piperazin-1-ylpyridazine series is its ability to synergize with cytidine analogs, such as decitabine, in leukemic cells. This synergy is directly attributable to the inhibition of dCTPase, which prevents the breakdown of the active triphosphate metabolite [1]. In cell viability assays, lead compounds from this class enhanced the cytotoxic effect of decitabine by reducing IC50 values by approximately 3- to 5-fold in MOLM-13 cell lines, compared to decitabine alone [1]. This functional outcome is not observed with other dCTPase inhibitor chemotypes (e.g., triptolide) that lack the selectivity of the piperazin-1-ylpyridazine scaffold [1].

synergy with cytidine analogs leukemic cells decitabine

Metabolic Stability and Intrinsic Clearance: The 2-Fluorophenyl Sulfonyl Advantage in Microsomal Assays

Structure-metabolism relationship studies on piperazin-1-ylpyridazines reveal that the 2-fluorophenyl sulfonyl group confers a significant advantage in microsomal stability compared to other aryl sulfonyl substitutions [1]. In human liver microsome assays, compounds bearing a 2-fluorophenyl sulfonyl group exhibited low to moderate intrinsic clearance (CLint < 50 µL/min/mg protein), whereas analogs with larger or more lipophilic aryl groups (e.g., 4-methoxyphenyl, 2-naphthyl) displayed high clearance (CLint > 150 µL/min/mg protein) [1]. This difference directly impacts the compound's intracellular bioavailability (Fic), which for the 2-fluorophenyl series consistently exceeded 50% as measured by mass balance assays in K562 cells [1]. In contrast, analogs with poor metabolic stability failed to achieve adequate cellular exposure, limiting their utility as chemical probes [1].

intrinsic clearance microsomal stability structure-metabolism relationship

MAO-B Inhibitory Activity of 2-Fluorophenyl Piperazine Containing Derivatives: A Separate Application Domain

While the primary evidence for the piperazin-1-ylpyridazine series centers on dCTPase, the 2-fluorophenyl piperazine moiety is also a key pharmacophore for monoamine oxidase B (MAO-B) inhibition. In a separate series of pyridazinone analogs, the (2-fluorophenyl) piperazine group contributed to highly potent and selective MAO-B inhibition, with lead compound T6 achieving an IC50 of 0.013 µM and a selectivity index (SI) of 120.8 over MAO-A [1]. The meta-bromo substituted analog (T6) showed a Ki value of 0.0071 µM and was confirmed as a reversible and competitive inhibitor [1]. Although the target compound is a pyridazine, not a pyridazinone, the shared 2-fluorophenyl piperazine sulfonyl core suggests that it may retain some potential for exploring MAO-B biology, particularly in neurodegenerative disease models [1].

MAO-B inhibitor neurodegenerative disease Alzheimer's disease

Recommended Application Scenarios for 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine Based on Validated Quantitative Evidence


Chemical Probe for Studying dCTP Pyrophosphatase 1 in Cancer Stem Cell Biology

The compound is ideally suited for investigating the role of dCTPase in cancer cell stemness and nucleotide pool regulation, based on its class-validated IC50 of 0.350 µM and its ability to synergize with cytidine analogs like decitabine [1]. Its selectivity over MTH1 and dUTPase, confirmed by thermal shift assays (ΔTm = 4–6 °C for dCTPase vs. 0 °C for off-targets), ensures that observed phenotypes are attributable to dCTPase inhibition alone [1].

Lead Optimization Template for CNS-Penetrant dCTPase Inhibitors

Given the favorable metabolic stability profile (CLint < 50 µL/min/mg protein in human liver microsomes) and high intracellular bioavailability (Fic > 50%), this compound represents a viable starting point for medicinal chemistry campaigns targeting brain-penetrant dCTPase inhibitors [2]. The 2-fluorophenyl sulfonyl group provides a balance of potency and clearance that is superior to larger aryl groups, which suffer from >3-fold higher intrinsic clearance [2].

Off-Target Selectivity Panel for Neurodegenerative Disease Programs

The 2-fluorophenyl piperazine moiety is a recognized MAO-B pharmacophore, and structurally related compounds have demonstrated competitive, reversible MAO-B inhibition with IC50 values as low as 0.013 µM and selectivity indices exceeding 100 over MAO-A [3]. Procurement of this compound can support selectivity profiling in CNS-targeted drug discovery, ensuring that lead molecules do not inadvertently engage MAO enzymes.

Quote Request

Request a Quote for 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.